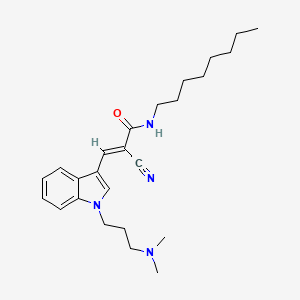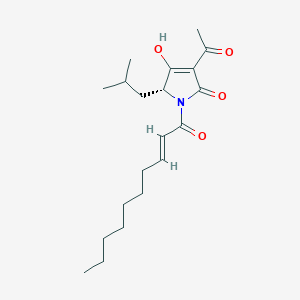
WHI-P180 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biochemical Analysis
Biochemical Properties
WHI-P180 hydrochloride inhibits RET, KDR, and EGFR with IC50s of 5 nM, 66 nM, and 4 μM, respectively . This suggests that this compound interacts with these enzymes and proteins, potentially altering their function and the biochemical reactions they are involved in.
Cellular Effects
This compound is also an active inhibitor of IgE-mediated mast cell responses . This indicates that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The elimination half-life of this compound in CD-1 mice (BALB/c mice) following i.v., i.p., or p.o. administration is less than 10 minutes . This suggests that this compound is rapidly cleared from the system, potentially limiting its long-term effects on cellular function.
Dosage Effects in Animal Models
When administered in two consecutive nontoxic i.p. bolus doses of 25 mg/kg, this compound inhibits IgE/antigen-induced vascular hyperpermeability in a well-characterized murine model of passive cutaneous anaphylaxis . This suggests that the effects of this compound can vary with different dosages in animal models.
Metabolic Pathways
Given its role as a multi-kinase inhibitor, it is likely that it interacts with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Janex 3 hydrochloride involves the reaction of 4-(3-hydroxyphenyl)amino-6,7-dimethoxyquinazoline with hydrochloric acid. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of Janex 3 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Janex 3 hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Scientific Research Applications
Janex 3 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: It is employed in research on cell signaling, particularly in studies involving RET, KDR, and EGFR kinases.
Medicine: Janex 3 hydrochloride is investigated for its potential therapeutic applications in diseases such as cancer and autoimmune disorders.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Janex 3 hydrochloride exerts its effects by inhibiting the activity of multiple kinases, including RET, KDR, and EGFR. These kinases are involved in various cellular processes such as cell growth, differentiation, and survival. By inhibiting these kinases, Janex 3 hydrochloride can modulate signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Janus kinase 3 inhibitors: These inhibitors target the Janus kinase family and are used in the treatment of autoimmune diseases.
EGFR inhibitors: Compounds like gefitinib and erlotinib target the epidermal growth factor receptor and are used in cancer therapy.
Uniqueness
Janex 3 hydrochloride is unique due to its multi-kinase inhibition profile, targeting RET, KDR, and EGFR with high specificity. This broad-spectrum inhibition makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3.ClH/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-4-3-5-11(20)6-10;/h3-9,20H,1-2H3,(H,17,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLLZROGIFJFJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1139110.png)


![1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE](/img/structure/B1139115.png)
![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B1139116.png)

